molecular formula C16H14N2O2S B14734996 5-Phenyl-5-(phenylsulfanylmethyl)imidazolidine-2,4-dione CAS No. 5419-09-0

5-Phenyl-5-(phenylsulfanylmethyl)imidazolidine-2,4-dione

Cat. No.: B14734996
CAS No.: 5419-09-0
M. Wt: 298.4 g/mol
InChI Key: OFJXZUQRAUEDTJ-UHFFFAOYSA-N
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Description

5-Phenyl-5-(phenylsulfanylmethyl)imidazolidine-2,4-dione is a heterocyclic compound that belongs to the class of imidazolidine-2,4-diones. This compound features a five-membered ring containing two nitrogen atoms and two carbonyl groups, with phenyl and phenylsulfanylmethyl substituents. It is known for its potential pharmacological activities and has been studied for various applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-5-(phenylsulfanylmethyl)imidazolidine-2,4-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of phenylglycine methyl ester with phenyl isocyanate under controlled conditions to form the desired imidazolidine-2,4-dione derivative . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-5-(phenylsulfanylmethyl)imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agents used.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, forming diols.

    Substitution: The phenylsulfanylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Diols.

    Substitution: Various substituted imidazolidine-2,4-dione derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Phenyl-5-(phenylsulfanylmethyl)imidazolidine-2,4-dione involves its interaction with molecular targets such as enzymes and receptors. For example, it has been shown to inhibit tankyrase enzymes, which play a role in the Wnt signaling pathway . This inhibition can lead to the suppression of tumor growth and proliferation. The compound’s structure allows it to bind to specific sites on the enzymes, blocking their activity and disrupting cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Phenyl-5-(phenylsulfanylmethyl)imidazolidine-2,4-dione is unique due to the presence of the phenylsulfanylmethyl group, which can impart different chemical and biological properties compared to its analogs. This structural difference can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for specific applications.

Properties

CAS No.

5419-09-0

Molecular Formula

C16H14N2O2S

Molecular Weight

298.4 g/mol

IUPAC Name

5-phenyl-5-(phenylsulfanylmethyl)imidazolidine-2,4-dione

InChI

InChI=1S/C16H14N2O2S/c19-14-16(18-15(20)17-14,12-7-3-1-4-8-12)11-21-13-9-5-2-6-10-13/h1-10H,11H2,(H2,17,18,19,20)

InChI Key

OFJXZUQRAUEDTJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2(C(=O)NC(=O)N2)CSC3=CC=CC=C3

Origin of Product

United States

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